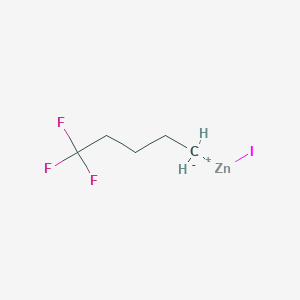

5,5,5-Trifluoropenylzinc iodide, 0.25 M in THF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,5,5-Trifluoropenylzinc iodide, 0.25 M in tetrahydrofuran: is an organozinc compound widely used in organic synthesis. It is a solution of 5,5,5-trifluoropenylzinc iodide in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 5,5,5-trifluoropenylzinc iodide typically involves the reaction of 5,5,5-trifluoropentyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

5,5,5-Trifluoropentyl iodide+Zinc→5,5,5-Trifluoropenylzinc iodide

Industrial Production Methods: In an industrial setting, the production of 5,5,5-trifluoropenylzinc iodide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

化学反应分析

Types of Reactions: 5,5,5-Trifluoropenylzinc iodide is known to undergo various types of reactions, including:

Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation and reduction reactions: It can participate in redox reactions, although these are less common.

Coupling reactions: It is often used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.

Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products: The major products formed from reactions involving 5,5,5-trifluoropenylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

科学研究应用

Synthetic Applications

1.1 Carbon-Carbon Bond Formation

One of the primary applications of 5,5,5-Trifluoropenylzinc iodide is in the synthesis of trisubstituted allenes. The compound acts as a nucleophile in reactions with electrophiles such as terminal alkynes. A study demonstrated its effectiveness in a one-pot allenylation process catalyzed by zinc iodide, yielding significant amounts of desired products under optimized conditions .

Table 1: Reaction Conditions for Allenylation Using Zinc Iodide

| Entry | Catalyst (mol %) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | ZnI2 (60) | Neat | Neat | 120 | 16 | 24 |

| 2 | ZnI2 (60) | Ti(OEt)4 | Neat | 120 | 16 | 58 |

| 3 | ZnBr2 (60) | Ti(OEt)4 | Neat | 120 | 16 | 45 |

| ... | ... | ... | ... | ... | ... | ... |

This table summarizes various reaction conditions and their corresponding yields, highlighting the versatility of zinc iodide catalysis in synthesizing complex molecular frameworks.

1.2 Functionalization Strategies

The trifluoropenyl group enhances the reactivity of the organozinc compound, making it suitable for late-stage functionalization of complex molecules. This property allows for the introduction of diverse functional groups into existing frameworks, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies

2.1 Case Study: Late-Stage Functionalization

In a recent study focused on drug development, researchers utilized 5,5,5-Trifluoropenylzinc iodide to modify an existing pharmaceutical scaffold. The reaction conditions were optimized to achieve high yields while minimizing side reactions. The resulting compounds exhibited improved biological activity compared to their precursors, demonstrating the reagent's potential in medicinal chemistry.

2.2 Case Study: Synthesis of Fluorinated Compounds

Another significant application involves the synthesis of fluorinated compounds. The unique properties of fluorine can enhance the pharmacokinetic profiles of drugs. By employing 5,5,5-Trifluoropenylzinc iodide in reactions with various electrophiles, researchers successfully synthesized several fluorinated derivatives that showed promising results in preliminary biological assays.

Mechanistic Insights

The mechanism by which 5,5,5-Trifluoropenylzinc iodide participates in these reactions typically involves nucleophilic attack on electrophilic centers, followed by subsequent rearrangements or eliminations to form the desired products. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yield efficiencies.

作用机制

The mechanism of action of 5,5,5-trifluoropenylzinc iodide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating its attack on electrophiles. This leads to the formation of new carbon-carbon bonds through nucleophilic substitution or coupling reactions.

相似化合物的比较

- Phenylzinc iodide

- Methylzinc iodide

- Ethylzinc iodide

Comparison: 5,5,5-Trifluoropenylzinc iodide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to other organozinc compounds. The trifluoromethyl group also enhances the biological activity and metabolic stability of the resulting products, making it particularly valuable in pharmaceutical and agrochemical synthesis.

生物活性

5,5,5-Trifluoropenylzinc iodide, particularly in a concentration of 0.25 M in tetrahydrofuran (THF), is a compound of interest in various fields including medicinal chemistry and materials science. Its biological activity is primarily associated with its role in organometallic chemistry and its potential applications in drug synthesis and development.

- Chemical Formula : C6H4F3ZnI

- Molar Mass : Approximately 328.3 g/mol

- Solvent : Tetrahydrofuran (THF)

- Concentration : 0.25 M

The biological activity of 5,5,5-Trifluoropenylzinc iodide can be attributed to its ability to act as a nucleophile in various chemical reactions. This compound participates in cross-coupling reactions, which are critical for the formation of carbon-carbon bonds in organic synthesis. The trifluoromethyl group enhances the reactivity and stability of the compound, making it suitable for synthesizing complex molecules.

Anticancer Activity

Recent studies have indicated that zinc-based compounds possess significant biological activities, including anticancer properties. For instance, zinc iodide has been shown to modulate matrix metalloproteinases (MMPs), which play a crucial role in tumor progression and metastasis. The interaction of zinc with MMPs can lead to enhanced degradation of extracellular matrix components, thereby inhibiting tumor growth and spread .

Case Studies

- Zinc Iodide and Lung Fibroblasts : A study demonstrated that zinc iodide reduced collagen deposition by increasing MMP-2 expression and activity in human lung fibroblasts. This suggests a potential therapeutic role for zinc-based compounds in fibrotic diseases and cancer .

- Trifluoromethylation Reactions : Research has shown that trifluoromethyl groups can significantly enhance the biological activity of compounds by improving their pharmacokinetic properties. The incorporation of trifluoromethyl groups via organozinc reagents like 5,5,5-Trifluoropenylzinc iodide can lead to the development of new therapeutic agents with improved efficacy against various diseases .

Data Tables

属性

IUPAC Name |

iodozinc(1+);1,1,1-trifluoropentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3.HI.Zn/c1-2-3-4-5(6,7)8;;/h1-4H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHARKXVQYRKBMC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCC(F)(F)F.[Zn+]I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3IZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。